2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a chlorine atom at position 2 and an amine group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors. Its synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions, as seen in related pyrrolo[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-6-10-3-1-2-9-4(3)5(8)11-6/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLTXNSFKDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627377 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91996-89-3 | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91996-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the pyrrolo[3,2-d]pyrimidine ring system.
- Introduction of the 2-chloro substituent.
- Installation of the 4-amino group.
These steps often require careful control of reaction conditions, use of appropriate bases, solvents, and sometimes transition metal catalysts for cyclization or coupling reactions.
Method Based on Formamidine Salt and Alkali (Adapted from Related Pyrrolo[2,3-d]pyrimidine Syntheses)
While direct literature on this compound is limited, closely related pyrrolo[2,3-d]pyrimidine derivatives have been prepared using a method involving:
- Dissolution of formamidine salt and alkali in a solvent.
- Dropwise addition of a precursor compound at low temperature (0–50 °C).
- Sequential reaction phases at controlled temperatures (0–50 °C for 2–8 hours, followed by 50–110 °C for 2–8 hours).
- Isolation by filtration, washing, and drying.
This approach allows for the formation of the pyrimidine ring and chlorination at position 4 or 2 depending on the precursor structure.
Base-Mediated Cyclization and Substitution
A common synthetic route involves:
- Starting from halogenated pyrimidine intermediates (e.g., 5-bromo-2-chloro-pyrimidine derivatives).
- Coupling with amines or acrylic acid derivatives in the presence of metal catalysts such as nickel salts and cuprous halides.
- Use of organic ligands and bases (e.g., diisopropylethylamine, triethylamine, potassium carbonate).
- Controlled temperature conditions (50–110 °C) to promote intramolecular cyclization forming the pyrrolo[3,2-d]pyrimidine core.
This method is exemplified by the preparation of 2-chloro-substituted pyrrolo[2,3-d]pyrimidines with various substituents, highlighting the flexibility of the approach.
Deprotonation and Alkylation Routes
Research on N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines indicates:
- Deprotonation of the pyrrolo[3,2-d]pyrimidine core with strong bases like sodium hydride.
- Subsequent alkylation or substitution with alkyl halides or amines under reflux in solvents such as isopropanol.
- These reactions yield various substituted derivatives, including the 4-amino group installation by treatment with appropriate amines.
Although this method focuses on N5-substituted derivatives, it provides insight into the reactivity of the pyrrolo[3,2-d]pyrimidine core relevant to preparing the 4-amine derivative.
Comparative Data Table of Preparation Methods
| Method Type | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Formamidine salt + alkali | Formamidine salt, alkali, solvent (e.g., DMF) | 0–110 °C, 2–8 hours phases | Mild conditions, good control over substitution | Requires pure precursors, multistep |
| Metal-catalyzed cyclization | Ni salts, Cu halides, organic ligands, bases | 50–110 °C, controlled addition | Efficient ring closure, high selectivity | Catalyst cost, sensitive to moisture |
| Base-mediated deprotonation & alkylation | Sodium hydride, alkyl halides, amines, isopropanol | Reflux, inert atmosphere | Versatile for substitutions, straightforward | Requires strong base, sensitive steps |
Detailed Research Findings and Notes
The preparation of 2-chloro-substituted pyrrolo[3,2-d]pyrimidines often leverages halogenated pyrimidine precursors that undergo cyclization and amination steps to form the target compound.
The use of metal catalysts such as nickel salts and cuprous halides in combination with organic ligands facilitates coupling and cyclization reactions, improving yields and selectivity.
Base strength and choice of solvent critically affect reaction rates and product purity. For example, sodium hydride in polar aprotic solvents (e.g., DMF) is effective for deprotonation and subsequent substitution reactions.
Temperature control during addition and reaction phases is crucial to avoid side reactions and ensure high purity of the this compound.
While direct synthetic routes to this compound are less documented, analogous compounds provide a robust framework for its synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C2
The 2-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles under acidic or basic conditions. This reactivity is critical for derivatization and functional group interconversion.
Reaction with Anilines
In ethanol with catalytic HCl (0.1–1.0 equiv), 2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine reacts with substituted anilines to yield 2-aryl derivatives. The reaction proceeds via protonation of the pyrimidine ring, activating the chlorine for displacement. Key findings include:
| Entry | Aniline Substituent | pKa of Aniline | Reaction Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-OEt | 5.19 | 3 | 78 | 94 |
| 2 | 4-Bu | 4.95 | 6 | 66 | 88 |
| 3 | 3,4-Methylene-dioxy | 4.46 | 3 | 74 | 85 |
| 4 | 4-F | 4.65 | 6 | 77 | 92 |
| 5 | 2-NO2 | –0.31 | 22 | 0 | 0 |
Data adapted from ACS Publications .
-
Electron-rich anilines (e.g., 4-OEt, pKa ~5) achieve >90% yields, while strongly electron-deficient anilines (e.g., 2-NO2) show no reactivity due to poor nucleophilicity.
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Side-product formation (e.g., solvolysis to 4-ethoxy derivatives) is suppressed at lower HCl concentrations (≤0.1 equiv).
Functionalization of the C4 Amino Group
The 4-amino group participates in condensation and coupling reactions, enabling further structural diversification.
Acylation and Alkylation
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Benzylation : Reaction with benzyl chloride in DMF/K2CO3 yields N-benzyl derivatives, enhancing lipophilicity for kinase inhibitor applications .
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Formamide Condensation : Heating with formamide introduces formamidine groups, as demonstrated in the synthesis of 4-formamidopyrrolopyrimidines (yield: 71%) .
Cyclization to Polycyclic Systems
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
Formation of Quinazoline Analogues
Under reflux with ethyl 4-aminobenzoate in ethanol, the 4-amino group undergoes cyclocondensation to form pyrrolo[3,2-d]pyrimidine-fused quinazolines. Isolated yields reach 84% .
Hydrolysis and Solvolysis
The 2-chloro group is susceptible to hydrolysis under basic conditions:
Ethanolysis
In ethanol with excess HCl, competitive solvolysis produces 4-amino-7H-pyrrolo[3,2-d]pyrimidin-2-ol as a side-product. At 1.0 equiv HCl, solvolysis accounts for ≤3% of products .
Metal-Catalyzed Cross-Couplings
Preliminary studies suggest potential for Suzuki-Miyaura couplings at C2, though current literature focuses on NAS. Further exploration is needed to optimize palladium-catalyzed protocols.
Key Mechanistic Insights
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Acid Catalysis : Protonation of the pyrimidine N1 enhances electrophilicity at C2, facilitating NAS .
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Steric Effects : Bulky substituents on the aniline (e.g., 2,6-diisopropyl) hinder reaction progress (0% conversion) .
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Electronic Effects : Electron-donating groups on the nucleophile improve reaction kinetics and yields.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine serves as a scaffold for developing kinase inhibitors. Its structural features allow for modifications that can enhance its efficacy against various diseases, particularly cancer. The compound has shown inhibitory activity against several key kinases involved in angiogenesis and tumor progression:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
These interactions suggest that it could be used in combination therapies targeting multiple pathways simultaneously, potentially improving treatment outcomes in cancer patients .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against certain bacterial strains. This makes it a candidate for further exploration in developing new antibacterial agents .
Structure-Activity Relationship Studies
The compound's structure allows for detailed structure-activity relationship (SAR) studies to optimize its pharmacological profile. By modifying different functional groups, researchers can create derivatives with enhanced selectivity and potency against specific targets .
Inhibition Studies
Recent studies have shown that this compound acts as an ATP-competitive inhibitor of several kinases. For instance, it has demonstrated cytotoxic effects against various cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation and survival .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole derivatives with chlorinated pyrimidine intermediates under basic conditions .
Synthesis Route Example:
- Reaction of Pyrrole Derivative : Combine with chlorinated pyrimidine.
- Cyclization : Conduct under basic conditions to yield the desired product.
This synthetic versatility allows for the generation of numerous derivatives that can be screened for enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Pyrrolo[3,2-d]pyrimidine Family
Key Compounds and Properties:
Key Observations:
- Substituent Effects: Methyl or methoxy groups on the N-aryl ring (e.g., Compound 4) improve solubility but may reduce metabolic stability due to increased hydrophilicity .
- Piperazine Modifications: The addition of a piperazine moiety (Compound 9) enhances water solubility and introduces basicity, which is advantageous for blood-brain barrier penetration .
Positional Isomers and Halogen Variations
Examples:
- 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 944895-88-9): A positional isomer with chlorine at C4 and amine at C2. This compound is a potent CK1ε inhibitor (IC50 < 100 nM) with neuroprotective and antitumor activity .
- 5-Bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 234443-23-3): A brominated analog targeting ErbB kinases. Bromine’s larger atomic radius enhances hydrophobic interactions but may increase molecular weight and reduce solubility .
Comparison Table:
Key Observations:
- Positional isomerism significantly alters target specificity. The 4-chloro isomer’s CK1ε inhibition contrasts with the hypothetical kinase targeting of the 2-chloro derivative .
- Halogen size (Cl vs. Br) impacts both binding affinity and physicochemical properties.
Heterocyclic Core Modifications
Examples from Evidence:
- Thieno[3,2-d]pyrimidin-4-amine Derivatives: Replacing the pyrrolo ring with a thieno ring (e.g., 6-ethynylthieno[3,2-d]pyrimidin-4-amine) improves selectivity for ErbB kinases due to enhanced π-stacking interactions .
- Tricyclic Cores (Pyrido-thieno/furo-pyrimidin-amines): These derivatives (e.g., 8-chloro-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine) exhibit low nanomolar potency against M4 receptors and reduced cytochrome P450 inhibition compared to parent scaffolds .
Comparison Table:
Key Observations:
- Core Rigidity: Tricyclic systems (e.g., pyrido-thieno derivatives) improve target engagement through conformational restriction .
- Electron-Deficient Cores: Thieno analogs exhibit stronger π-π interactions with kinase ATP-binding pockets compared to pyrrolo derivatives .
Biological Activity
2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor. This compound is characterized by its unique bicyclic structure, which enhances its biological activity. The focus of this article is to explore the biological activity of this compound, particularly its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄ClN₃, with a molecular weight of 153.57 g/mol. The presence of a chlorine atom at the second position and an amino group at the fourth position contributes to its lipophilicity and interaction potential with biological targets.
The primary biological activity of this compound is attributed to its role as an ATP-competitive inhibitor of various kinases, including:
- EGFR (Epidermal Growth Factor Receptor)
- Her2 (Human Epidermal growth factor Receptor 2)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK2 (Cyclin-dependent Kinase 2)
These interactions lead to the inhibition of critical signaling pathways such as the phosphatidylinositol-3 kinase (PI3K) pathway, which plays a vital role in cell proliferation and survival.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy can be summarized in the following table:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 40 - 204 | Induces apoptosis via caspase activation |
| HeLa | Varies | Cell cycle arrest and apoptosis |
| MDA-MB-231 | Varies | Inhibition of angiogenesis |
| MCF-7 | Varies | Targeting multiple kinases |
Notably, studies indicate that the compound induces apoptosis in HepG2 cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the functional groups attached to the pyrrolo[3,2-d]pyrimidine core can significantly affect biological activity. For instance, compounds with different substituents showed varying IC50 values across different cancer cell lines, suggesting that specific modifications can enhance or reduce potency against particular targets .
Case Studies
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Case Study on HepG2 Cells :
- A study evaluated the effects of this compound on HepG2 cells. The results indicated significant cytotoxicity with an IC50 value ranging from 40 to 204 nM. The mechanism involved cell cycle arrest and increased apoptosis markers such as caspase-3 activation.
- Comparative Study with Sunitinib :
Pharmacokinetics
Pharmacokinetic studies suggest that this compound maintains favorable drug-like properties during lead optimization. Its lipophilicity aids in bioavailability, making it a suitable candidate for further development in targeted therapies for cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chlorination of precursor pyrrolo[3,2-d]pyrimidine derivatives (e.g., using POCl₃ or PCl₅) is a key step .
- Optimization Strategies :
- Reagent Selection : Use excess chlorinating agents (e.g., POCl₃) under anhydrous conditions to minimize side reactions.
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at reflux (100–120°C) improve reaction efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/DMF) enhances purity .
Q. How do analytical techniques (NMR, HRMS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include the aromatic proton at δ ~6.5 ppm (C5-H) and amine protons at δ ~10–12 ppm. Chlorine substitution downfield-shifts adjacent carbons (e.g., C2 to ~150 ppm) .
- HRMS : Exact mass (calculated for C₆H₅ClN₄: 168.0103) confirms molecular formula. Isotopic peaks (³⁵Cl/³⁷Cl) validate chlorine presence .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure >95% purity .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound in kinase inhibition?
- SAR Strategies :
- Substitution Studies : Introduce groups at C2 (e.g., alkyl, aryl) to modulate steric/electronic effects. For example, bulky substituents reduce EGFR binding affinity .
- Biological Assays : Test kinase inhibition (IC₅₀) against panels (e.g., EGFR, VEGFR2) using fluorescence polarization or radiometric assays .
- Crystallography : Co-crystallize derivatives with target kinases (e.g., PDB: 9DA) to identify critical hydrogen bonds (e.g., N4-amine with ATP-binding pocket) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Data Triangulation :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
- Meta-Analysis : Compare datasets (e.g., PubChem BioAssay) to identify outliers caused by assay conditions (e.g., ATP concentration in kinase assays) .
- Mechanistic Follow-Up : Perform SPR (surface plasmon resonance) to validate binding kinetics if cell-based and biochemical assays conflict .
Q. How does computational modeling assist in predicting binding modes with target enzymes?
- Methods :
- Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using crystal structures (e.g., PDB: 9DA). Focus on conserved residues (e.g., Lys68 in adenine phosphoribosyltransferase) .
- MD Simulations (GROMACS) : Assess stability of predicted poses over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Train models on inhibition data (pIC₅₀) using descriptors like ClogP and polar surface area to prioritize derivatives .
Q. What are the challenges in optimizing regioselectivity during functionalization of the pyrrolo[3,2-d]pyrimidine core?
- Challenges :
- Electrophilic Substitution : Chlorination at C2 vs. C4 is solvent-dependent. DMF favors C2 due to electron-withdrawing effects of the amine .
- Cross-Coupling : Suzuki-Miyaura reactions at C7 require Pd catalysts (e.g., Pd(dppf)Cl₂) and aryl boronic acids with electron-withdrawing groups to avoid steric hindrance .
- Solutions :
- Protecting Groups : Temporarily mask the N4-amine with Boc to direct reactions to C2 or C7 .
- Microwave Synthesis : Short reaction times (30 min) reduce decomposition and improve regioselectivity .
Methodological Considerations
Q. How to design experiments for determining the active conformation of this compound in solution?
- Approaches :
- NOESY NMR : Detect spatial proximity between C5-H and substituents to infer ring puckering .
- DFT Calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) geometries to identify dominant conformers .
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Low Cl₋int (<15 mL/min/kg) suggests favorable hepatic clearance .
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS/MS analysis. Key parameters: AUC, Cₘₐₓ, bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
